アベルメクチンB1b

概要

説明

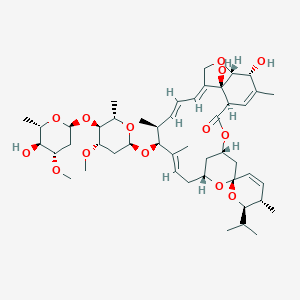

アベルメクチンB1bは、土壌微生物ストレプトマイセス・アベルミティリスによって生成される天然化合物です。アベルメクチンファミリーに属し、強力な駆虫薬および殺虫作用を有する16員環マクロライドラクトン誘導体で構成されています。

科学的研究の応用

Avermectin B1b has a wide range of scientific research applications across various fields:

Chemistry: It is used as a model compound for studying macrocyclic lactones and their chemical properties.

Biology: Avermectin B1b is employed in research on parasitic worms and insect pests due to its potent anthelmintic and insecticidal properties.

Medicine: The compound is used in the development of antiparasitic drugs for treating diseases such as river blindness and lymphatic filariasis.

Industry: Avermectin B1b is utilized in agriculture as a pesticide to protect crops from insect pests and in veterinary medicine to treat parasitic infections in animals

作用機序

アベルメクチンB1bは、無脊椎動物の神経および筋細胞における電気的活動の伝達を遮断することによって作用します。原索動物に特異的なグルタミン酸依存性塩化物チャネルにおけるグルタミン酸の効果を高めます。この作用により、塩化物イオンが流入し、神経および筋細胞の過分極と麻痺が起こります。 さらに、this compoundはγ-アミノ酪酸受容体にもわずかな影響を与えます .

生化学分析

Biochemical Properties

Avermectin B1b interacts with various biomolecules to exert its effects. It is known to enhance the effects of glutamate at the glutamate-gated chloride channel that is specific to protostome invertebrates . This interaction leads to the hyperpolarization and paralysis of the cells .

Cellular Effects

Avermectin B1b has significant effects on various types of cells and cellular processes. It has been shown to exhibit anti-proliferative activity in HCT-116 colon cancer cell line . Avermectin B1b was found to promote tubulin polymerization, induce apoptosis in HCT-116 cells, and substantially diminish their ability to migrate .

Molecular Mechanism

The molecular mechanism of Avermectin B1b involves its binding interactions with biomolecules and its effects on gene expression. Avermectin B1b enhances the effects of glutamate at the glutamate-gated chloride channel, leading to the hyperpolarization and paralysis of the cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Avermectin B1b can change over time. For instance, a study showed that the production of Avermectin B1b increased about 37.89 folds at optimum levels of certain variables .

Metabolic Pathways

Avermectin B1b is involved in various metabolic pathways. It is a 16-membered pentacyclic lactone compound derived from polyketide and linked to a disaccharide of the methylated deoxysugar L-oleandrose .

Transport and Distribution

It is known that avermectins are highly lipid-soluble, which may influence their distribution within cells and tissues .

Subcellular Localization

A study showed that avermectin was detected in the cytoplasm of the individual mycelia .

準備方法

合成経路および反応条件: アベルメクチンB1bは、主にストレプトマイセス・アベルミティリスの発酵によって得られます。製造プロセスには、制御された条件下で栄養豊富な培地中で微生物を培養することが含まれます。次に、発酵液を抽出および精製プロセスにかけてthis compoundを単離します。一般的な発酵培地には、可溶性コーンスターチ、酵母エキス、塩化カリウム、炭酸カルシウム、硫酸マグネシウムが含まれます。 発酵の最適条件には、初期培地のpH 7、接種量10%、31°Cでの10日間のインキュベーションが含まれます .

工業的生産方法: this compoundの工業的生産は、同様の発酵プロセスに従いますが、より大規模に行われます。発酵液は濃縮され、菌糸体は乾燥されます。次に、アセトニトリルやジクロロメタンなどの溶媒を使用して活性化合物を抽出します。 抽出物はさらに結晶化およびクロマトグラフィー技術によって精製され、高純度のthis compoundが得られます .

化学反応の分析

反応の種類: アベルメクチンB1bは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応は、化合物を修飾して生物活性を高めたり、特性が向上した誘導体を生成したりするために不可欠です。

一般的な試薬および条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用してthis compoundを酸化できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、化合物中の特定の官能基を還元します。

置換: 置換反応は、通常、ハロゲンやアルキル化剤などの試薬を使用して、分子に新しい官能基を導入します。

生成される主要な生成物: これらの反応から生成される主要な生成物には、イベルメクチンなど、this compoundのさまざまな誘導体が含まれます。イベルメクチンは、抗寄生虫剤として広く使用されています .

4. 科学研究への応用

This compoundは、さまざまな分野で幅広い科学研究への応用があります。

化学: マクロライドラクトンとその化学的性質を研究するためのモデル化合物として使用されます。

生物学: this compoundは、その強力な駆虫作用と殺虫作用により、寄生虫や害虫の研究に使用されます。

医学: この化合物は、オンコセルカ症やリンパ系フィラリア症などの病気の治療のための抗寄生虫薬の開発に使用されます。

産業: This compoundは、農業では害虫から作物を保護するための農薬として、獣医学では動物の寄生虫感染症の治療に用いられています

類似化合物との比較

アベルメクチンB1bは、アベルメクチンファミリーの一部であり、いくつかの類似した化合物があります。

アベルメクチンB1a: アバメクチン中の主要成分で、駆虫作用と殺虫作用が類似しています。

イベルメクチン: アベルメクチンB1の半合成誘導体で、ヒトおよび獣医学で広く使用されています。

セラメクチン: 主に獣医学で寄生虫感染症の治療に使用される別の誘導体です。

ドラメクチン: 抗寄生虫効果と薬物動態が向上した誘導体です。

エプリノメクチン: 獣医学で家畜の寄生虫感染症の治療に使用されます

This compoundは、アバメクチン混合物中の特定の比率とその独特な生物活性のために独特です。アバメクチン中のアベルメクチンB1aとの組み合わせにより、さまざまな寄生虫や害虫に対する幅広い効果が得られます。

生物活性

Avermectin B1b, a derivative of avermectin produced by the bacterium Streptomyces avermitilis, is a potent antiparasitic agent widely used in veterinary and agricultural applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and effectiveness against various pests and pathogens.

Avermectin B1b exerts its biological effects primarily through the modulation of neurotransmission in target organisms. It binds to glutamate-gated chloride channels (GluCl) and gamma-aminobutyric acid (GABA) receptors, leading to increased permeability of the cell membrane to chloride ions. This hyperpolarization results in paralysis and death of susceptible parasites and insects.

Key Mechanisms:

- GluCl Receptor Binding: Avermectin B1b enhances the opening of GluCl channels, causing an influx of chloride ions into neurons.

- GABA Receptor Interaction: The compound mimics GABA activity, further contributing to neuronal inhibition and paralysis in target organisms.

Pharmacokinetics

The pharmacokinetic profile of avermectin B1b indicates a rapid absorption and distribution in biological systems, with a half-life that varies based on the route of administration. Studies have shown that it is metabolized primarily in the liver and excreted via feces.

Pharmacokinetic Parameters:

- Absorption: Rapidly absorbed following oral administration.

- Distribution: Widely distributed in tissues, particularly in fat.

- Metabolism: Primarily hepatic; metabolites are less active than the parent compound.

- Excretion: Mainly excreted in feces, with minimal renal clearance.

Biological Activity Against Pests

Avermectin B1b has demonstrated significant efficacy against a variety of pests, making it a valuable tool in agriculture for pest control. Its effectiveness varies among different species, as shown in several case studies.

Efficacy Data

| Pest Species | Effective Concentration (ppm) | Observed Effects |

|---|---|---|

| Boll Weevil (Anthonomus grandis) | 0.5 | 100% mortality |

| Leaf Miners (Liriomyza spp.) | 1.0 | Significant reduction in population |

| Nematodes (Meloidogyne spp.) | 0.25 | Inhibition of egg hatching |

Case Studies

- Boll Weevil Control : A study assessed the efficacy of avermectin B1b against the boll weevil. Results indicated complete mortality at concentrations as low as 0.5 ppm after 48 hours, showcasing its potency as an insecticide .

- Leaf Miner Management : In another investigation, avermectin B1b was applied to control leaf miners. The results demonstrated a significant reduction in leaf miner populations when treated with 1 ppm, highlighting its effectiveness in agricultural pest management .

- Nematode Suppression : Research focused on nematode control showed that avermectin B1b at 0.25 ppm effectively inhibited egg hatching rates by over 90%, indicating its potential use in managing soil-borne pests .

Safety and Toxicity

While avermectin B1b is effective against target pests, it poses risks to non-target organisms, including beneficial insects and aquatic life. Therefore, careful application is essential to minimize environmental impact.

Toxicity Profile:

- Mammalian Toxicity : Generally low toxicity to mammals; however, caution is advised due to potential neurotoxic effects at high doses.

- Environmental Impact : Highly toxic to aquatic organisms; requires management strategies to mitigate runoff into water bodies.

特性

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H70O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/b12-11+,26-14+,31-13+/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUKERYTFURFGA-PVVXTEPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H70O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058239 | |

| Record name | Avermectin B1b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

859.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65195-56-4 | |

| Record name | Avermectin B1b | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65195-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abamectin component b1b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avermectin B1b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABAMECTIN B1B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8DT67027W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。